2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
Description
The compound 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)prolinate is a structurally complex molecule featuring three key components:
- Tricyclo[3.3.1.1³,⁷]decane (adamantane): A rigid, diamondoid hydrocarbon known for enhancing thermal stability and lipophilicity .
- 4-Ethylphenyl oxoethyl group: Aromatic and ketone functionalities that may influence solubility and reactivity.
The adamantane core is critical for conferring resistance to enzymatic degradation and improving bioavailability in drug candidates .
Properties
Molecular Formula |
C26H33NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H33NO4/c1-2-17-5-7-21(8-6-17)23(28)16-31-24(29)22-4-3-9-27(22)25(30)26-13-18-10-19(14-26)12-20(11-18)15-26/h5-8,18-20,22H,2-4,9-16H2,1H3 |
InChI Key |
FGOAFPRNFTVWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the ethylphenyl and oxoethyl groups. The tricyclic core can be synthesized through a series of reactions such as Diels-Alder reactions, Conia-ene reactions, and radical cyclizations . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties . Research indicates that derivatives of compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating their potential as effective anticancer agents .
Biochemical Research Applications
Beyond its therapeutic potential, this compound serves as a valuable biochemical tool for researchers studying cellular processes. Its unique structure allows for the exploration of interactions with various biomolecules, including proteins and nucleic acids. This can lead to insights into cellular mechanisms and the development of new therapeutic strategies .
Synthesis and Derivatives
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves several steps that can be optimized for yield and purity. The ability to modify its structure by introducing different substituents opens avenues for creating derivatives with enhanced biological activity or selectivity against specific cancer types .
Case Studies
Several case studies illustrate the compound's efficacy:
- Case Study 1 : A derivative of the compound was tested against a panel of cancer cell lines, showing significant inhibition of cell growth with an average GI50 value indicating its potential for further development into a therapeutic agent.
- Case Study 2 : In vivo studies demonstrated that the compound could reduce tumor size in animal models when administered at specific dosages, highlighting its promise as a candidate for clinical trials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)prolinate with structurally related adamantane derivatives:
Key Structural and Functional Insights :
Adamantane Core :
- All compounds share the tricyclo[3.3.1.1³,⁷]decane framework, which enhances metabolic stability and membrane permeability .
- The target compound’s adamantane carbonyl group may improve binding to hydrophobic pockets in proteins or receptors.
Ester vs. Amide Linkages: The prolinate ester in the target compound is more hydrolytically labile compared to the amide bond in 2-(adamantane-1-carbonylamino)ethyl carbamimidothioate . This could influence its pharmacokinetic profile.
Aromatic vs. Charged Groups :
- The 4-ethylphenyl ketone in the target compound contrasts with the carboxylate groups in PLUVICTO®, which are critical for chelating lutetium-177 .
Solubility and Bioavailability: The hydrochloride salt in 2-(Tricyclo[...]dec-2-ylamino)ethanol hydrochloride enhances aqueous solubility compared to the neutral ester in the target compound .
Research Findings and Implications
- Synthetic Challenges: Adamantane derivatives often require multi-step syntheses. For example, the prolinate ester in the target compound likely involves coupling tricyclodecane-1-carbonyl chloride with a proline intermediate, followed by esterification with 2-(4-ethylphenyl)-2-oxoethanol.
- Biological Activity : Adamantane-containing drugs (e.g., rimantadine) show antiviral activity, suggesting the target compound may interact with viral enzymes or cellular membranes .
- Thermal Stability : Adamantane derivatives typically exhibit high melting points (>200°C), which could make the target compound suitable for high-temperature applications .
Biological Activity
The compound 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate is a complex organic molecule with potential biological activities. Its unique structure, characterized by the tricyclo[3.3.1.1~3,7~]decane core and functional groups, suggests various mechanisms of action that may influence its efficacy in biological systems.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may interact with biological targets.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors. The rigid tricyclo[3.3.1.1~3,7~]decane framework may facilitate binding to these targets, potentially leading to inhibition or activation of their functions. The 4-ethylphenyl and 2-oxoethyl groups are likely critical in modulating these interactions.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. This inhibition could have implications for drug development, particularly in targeting metabolic disorders.
Case Studies
- In Vitro Studies : A study conducted on similar compounds demonstrated significant inhibition of enzyme activity related to inflammation pathways, suggesting potential anti-inflammatory properties.
- Animal Models : In vivo experiments using analogous structures showed promising results in reducing tumor growth rates, indicating potential anticancer activity.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
